Cas no 326476-49-7 ([3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride)
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
- 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methanamine hydrochlo ride (1:1)
- 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine Hydrochloride
- [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride
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- MDL: MFCD00210134
- Inchi: 1S/C7H6ClF3N2.ClH/c8-5-1-4(7(9,10)11)3-13-6(5)2-12;/h1,3H,2,12H2;1H
- InChI Key: DIEGHTBYTFRSDU-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)(F)F)=CN=C1CN.Cl
Computed Properties
- Exact Mass: 245.99400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 38.91000
- LogP: 3.71480
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004001-250mg |
2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)-pyridine hydrochloride |
326476-49-7 | 98% | 250mg |
£47.00 | 2022-03-01 | |
| Fluorochem | 004001-1g |
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326476-49-7 | 98% | 1g |
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| Fluorochem | 004001-5g |
2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)-pyridine hydrochloride |
326476-49-7 | 98% | 5g |
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| Alichem | A029187947-5g |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |
326476-49-7 | 95% | 5g |
$730.30 | 2023-09-02 | |
| Alichem | A029187947-10g |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |
326476-49-7 | 95% | 10g |
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| Alichem | A029187947-25g |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |
326476-49-7 | 95% | 25g |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C825533-5g |
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |
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| Matrix Scientific | 058218-500mg |
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methanamine hydrochloride, >95% |
326476-49-7 | >95% | 500mg |
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| Matrix Scientific | 058218-1g |
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methanamine hydrochloride, >95% |
326476-49-7 | >95% | 1g |
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| Matrix Scientific | 058218-5g |
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methanamine hydrochloride, >95% |
326476-49-7 | >95% | 5g |
$649.00 | 2021-06-27 |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride Suppliers
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride
Introduction to [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride (CAS No. 326476-49-7)
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride is a significant compound in the field of pharmaceutical chemistry, known for its unique structural and functional properties. This compound, identified by the CAS number 326476-49-7, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound features a pyridine core substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position, along with a methanamine moiety at the 2-position, all of which contribute to its distinct chemical behavior and reactivity.
The synthesis and characterization of [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride involve meticulous attention to detail to ensure high purity and yield. The presence of the chloro and trifluoromethyl substituents enhances the compound's lipophilicity, making it a valuable candidate for further derivatization and study. In recent years, there has been a growing interest in developing novel compounds with such structural features due to their potential in modulating biological pathways and interactions.
One of the most compelling aspects of [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride is its role as a building block in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural motifs to develop molecules with enhanced pharmacological properties. For instance, the trifluoromethyl group is known to improve metabolic stability and binding affinity, while the chloro group can serve as a handle for further functionalization via cross-coupling reactions.
Recent studies have highlighted the compound's potential in addressing various therapeutic challenges. In particular, its pyridine core is frequently found in bioactive molecules targeting neurological disorders, infectious diseases, and cancer. The specific arrangement of substituents in [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride allows for fine-tuning of its pharmacokinetic and pharmacodynamic profiles, making it an attractive scaffold for drug discovery efforts.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in both in vitro and in vivo studies. This solubility advantage is particularly important for pharmacokinetic studies, where drug dissolution rates play a critical role in determining bioavailability. Furthermore, the hydrochloride salt can improve the stability of the compound during storage and transportation, ensuring consistent quality across batches.
In academic research, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride has been employed as a key intermediate in synthesizing novel heterocyclic compounds. These derivatives often exhibit improved biological activity compared to their parent structures. For example, modifications at the 2-position methanamine group can lead to compounds with enhanced receptor binding affinity or altered metabolic profiles.
The compound's versatility extends beyond academic research into industrial applications. Pharmaceutical companies have utilized [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride as a starting material for developing lead compounds that are being evaluated in clinical trials. These trials aim to assess the safety and efficacy of new drugs targeting various diseases. The success of such trials relies on the availability of high-quality starting materials like this one, which can be reliably synthesized and characterized.
The chemical reactivity of [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride makes it a valuable tool for medicinal chemists exploring new synthetic pathways. The chloro group at the 3-position can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. Similarly, the trifluoromethyl group can participate in metal-catalyzed cross-coupling reactions, enabling further elaboration of the molecular framework.
From a computational chemistry perspective, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride has been studied to understand its electronic structure and interactions with biological targets. Advanced computational methods have provided insights into how subtle changes in its structure can influence its binding properties. These insights are crucial for designing molecules with optimized pharmacological profiles.
The future prospects for [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride are promising, with ongoing research exploring its potential applications in areas such as antiviral therapy and anti-inflammatory agents. The compound's unique structural features make it well-suited for developing drugs that interact with complex biological systems. As research continues to uncover new therapeutic targets, this compound is likely to remain a cornerstone in pharmaceutical innovation.
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